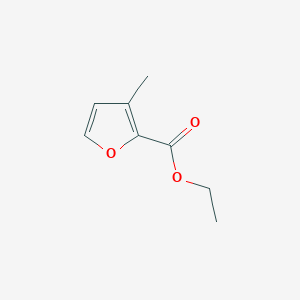

Ethyl 3-methylfuran-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

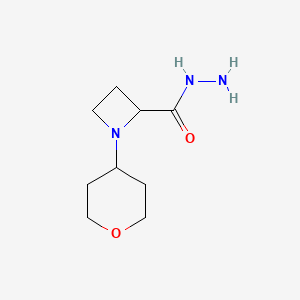

Ethyl 3-methylfuran-2-carboxylate is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 . It is used in various chemical reactions and has been the subject of several studies.

Molecular Structure Analysis

The molecular structure of Ethyl 3-methylfuran-2-carboxylate consists of a furan ring with a methyl group at the 3rd position and a carboxylate group at the 2nd position . The InChI code for this compound is 1S/C8H10O3/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-methylfuran-2-carboxylate are not detailed in the search results, similar furan derivatives have been involved in various chemical transformations. For instance, sulfur ylides and alkynes have been used in the synthesis of furan derivatives .

Physical And Chemical Properties Analysis

Ethyl 3-methylfuran-2-carboxylate is a powder that should be stored at 4 degrees Celsius . Its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Reactions

Ethyl 2-methylfuran-3-carboxylate is involved in various chemical synthesis processes. For instance, it is chloroethylated and alkylates secondary amines, or eliminates HCl under specific reaction conditions. In certain reactions, derivatives like 5-[1-(diethoxyphosphoryl)ethyl]furan-3-carboxylate and 5-ethylfuran-3-carboxylate are formed (Pevzner, 2007). Additionally, ethyl 2-methyl-2,3-butadienoate, which is structurally similar, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

2. Electrochemical Applications

In an innovative application, the derivative ethyl 5-(chloromethyl)furan-2-carboxylate undergoes electrochemical reduction to yield furylogous enolate anions. These anions can be further reacted with carbon dioxide or hydrogen ion to produce diverse furan derivatives, highlighting the versatility of ethyl 3-methylfuran-2-carboxylate in electrochemical processes (Ling, Miao, Cao, & Mascal, 2022).

3. Synthetic Antioxidant Development

A derivative, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, synthesized from 2-methylfuran, has been identified as a new synthetic antioxidant. This showcases the potential of ethyl 3-methylfuran-2-carboxylate and its derivatives in the development of new antioxidants (Yao, 2007).

4. Biological Activity Studies

Derivatives of ethyl 3-methylfuran-2-carboxylate, such as methyl-5-(hydroxymethyl)-2-furan carboxylate, have been studied for their biological activities. These studies include assessments of cytotoxicity against cancer cell lines and antibacterial efficacy, demonstrating the compound's potential in biomedical applications (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Safety and Hazards

The safety data sheet for Ethyl 3-methylfuran-2-carboxylate indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

ethyl 3-methylfuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMRKPLDOFLBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methylfuran-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2639001.png)

![2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2639005.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)methanesulfonamide](/img/structure/B2639008.png)

![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylbenzohydrazide](/img/structure/B2639014.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2639020.png)

![Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639021.png)

![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2639023.png)